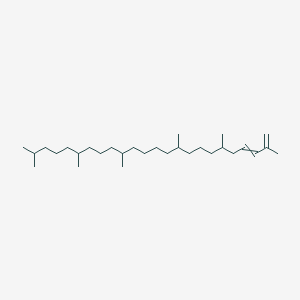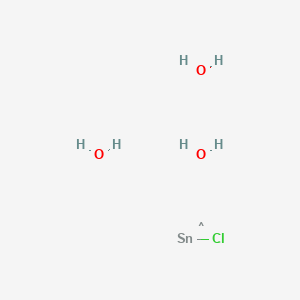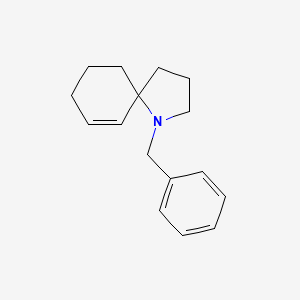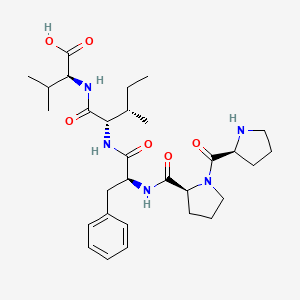
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is an organic compound with the molecular formula C30H50 It is a hydrocarbon with a structure characterized by multiple methyl groups attached to a long carbon chain with two double bonds at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene can be achieved through various organic synthesis techniques. One common method involves the use of hexaphenyl-1,4-butanediyldiphosphonium dibromide and 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone) as starting materials . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) in an inert atmosphere to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of squalene from natural sources such as shark liver oil or plant oils. The extracted squalene is then subjected to chemical modifications to introduce the desired double bonds at specific positions, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and function. Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Squalene: A naturally occurring polyunsaturated hydrocarbon with a similar structure but with six double bonds.
2,6,10,15,19,23-Hexamethyltetracosane: A saturated hydrocarbon with the same carbon skeleton but without double bonds.
1,6,10,14,18,22-Tetracosahexaen-3-ol: A related compound with hydroxyl groups and multiple double bonds
Uniqueness
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
78228-16-7 |
|---|---|
Formule moléculaire |
C30H58 |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
2,6,10,15,19,23-hexamethyltetracosa-1,3-diene |
InChI |
InChI=1S/C30H58/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h11,15,26-30H,1,9-10,12-14,16-24H2,2-8H3 |
Clé InChI |
IGCQBYWWFUGYPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CC=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B14440711.png)

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)


![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)



![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

